REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20]>CN(C)C=O>[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4] |f:1.2.3|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C(=CC(=C1)O)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature under inert atmosphere until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl ether
|
Type
|
WASH
|
Details
|
Wash the ethereal layer with water
|
Type
|
FILTRATION
|
Details
|
brine and filter through fluorosil-Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)OC[Si](C)(C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |